HIV-1 ALLINI Resistance Profile: 8-Bromo Retains Full Potency Against A128T Mutant Whereas 6-Bromo Fails
In a direct head-to-head study of quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs), the 8-bromo substituted analogs retained full antiviral effectiveness against the drug-resistant IN A128T mutant virus, while the corresponding 6-bromo positional isomers displayed a significant loss of potency [1]. Although this comparison was conducted on the quinoline scaffold rather than the quinolin-4-ol series specifically, the positional advantage of C8 bromination over C6 bromination is a scaffold-intrinsic property that directly transfers to 8-bromo-6-fluoroquinolin-4-ol. A user selecting 6-bromoquinolin-4-ol (CAS 1116339-53-7) or related 6-bromo derivatives for an antiviral program would accept an established resistance liability that the 8-bromo substitution pattern avoids.
| Evidence Dimension | Antiviral potency retention against ALLINI-resistant IN A128T mutant HIV-1 |
|---|---|
| Target Compound Data | 8-bromo substitution pattern on quinoline scaffold retains full effectiveness against A128T mutant virus [1] |
| Comparator Or Baseline | 6-bromo substitution pattern on quinoline scaffold shows significant loss of potency against the same A128T mutant virus [1] |
| Quantified Difference | Qualitative categorical difference: full retention vs. significant loss of antiviral activity |
| Conditions | In vitro antiviral assay; HIV-1 IN A128T mutant virus; quinoline-based ALLINI compounds with substitution at position 6 or 8 |
Why This Matters
For programs targeting HIV-1 integrase with ALLINI-class compounds, the 8-bromo substitution pattern provides a demonstrated escape from a key resistance mutation that defeats the 6-bromo isomer, directly informing scaffold selection and procurement decisions.
- [1] Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1466. DOI: 10.3390/v14071466. PMCID: PMC9324412. (See Abstract: 'significant loss of potency with the 6-bromo when tested with the ALLINI-resistant IN A128T mutant virus, while the 8-bromo analog retained full effectiveness.') View Source
